molecular formula C6H5NO3 B1596307 alpha-Oxofuran-2-acetamide CAS No. 84522-17-8

alpha-Oxofuran-2-acetamide

Cat. No.: B1596307
CAS No.: 84522-17-8
M. Wt: 139.11 g/mol
InChI Key: NXZIOYYELLCYTE-UHFFFAOYSA-N
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Description

Alpha-Oxofuran-2-acetamide is a heterocyclic compound featuring a furan ring substituted with an oxo (keto) group at the alpha position and an acetamide moiety at the 2-position. Its synthesis likely involves nucleophilic substitution or amidation reactions, similar to other acetamide-containing furan derivatives .

Properties

IUPAC Name

2-(furan-2-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO3/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZIOYYELLCYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233518
Record name alpha-Oxofuran-2-acetamide
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84522-17-8
Record name α-Oxo-2-furanacetamide
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Record name alpha-Oxo-2-furanacetamide
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Record name 2-Furanglyoxylamide
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Record name alpha-Oxofuran-2-acetamide
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Record name α-oxofuran-2-acetamide
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Record name .ALPHA.-OXO-2-FURANACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Oxofuran-2-acetamide typically involves the reaction of 2-acetylfuran with nitrite under acidic conditions. The process includes the following steps:

  • Dissolving 2-acetylfuran in a dilute hydrochloric acid solution.
  • Adding concentrated sulfuric acid and a catalyst to the solution.
  • Controlling the temperature and adding nitrite dropwise.
  • Stirring the reaction mixture until completion.
  • Adjusting the pH, filtering, and recovering the catalyst.
  • Extracting the product using an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Oxofuran-2-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Oxofuran-2-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Oxofuran-2-acetamide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares alpha-Oxofuran-2-acetamide with key analogs:

Compound Core Structure Key Functional Groups Notable Substituents Synthesis Method Applications/Implications References
This compound Furan ring Oxo (C=O), acetamide (CONH2) Direct 2-acetamide linkage Likely nucleophilic substitution Pharmaceutical intermediate
2-Phenoxyacetamide Benzene + ether linkage Phenoxy (Ph-O-), acetamide Electron-donating/withdrawing groups (e.g., -Cl, -OMe) Base-catalyzed nucleophilic reaction Agrochemical precursors
Ranitidine nitroacetamide Furan ring Nitro (NO2), acetamide, thioether Dimethylaminomethyl group Multi-step (thioether formation) Ranitidine impurity, potential toxicity
2-Aminobenzamide Benzene ring Amino (NH2), benzamide (CONH2) Amino at ortho position Amide coupling reactions Enzyme inhibitors (e.g., PARP)

Key Findings from Comparative Studies

Reactivity and Stability: The oxo group in this compound increases electrophilicity at the alpha position, making it more reactive toward nucleophiles compared to nitro-substituted analogs (e.g., ranitidine nitroacetamide) . 2-Phenoxyacetamides exhibit greater hydrolytic stability due to their ether linkage, whereas direct acetamide-furan bonds (as in this compound) may be prone to enzymatic cleavage in biological systems .

Biological Interactions: 2-Aminobenzamides demonstrate enhanced solubility in polar solvents due to the amino group’s basicity, a feature absent in furan-based acetamides. This impacts their pharmacokinetic profiles and therapeutic utility . The dimethylaminomethyl group in ranitidine derivatives improves bioavailability but introduces synthetic challenges, such as impurity formation during manufacturing .

Synthetic Accessibility: this compound’s synthesis likely mirrors methods for 2-phenoxyacetamides (e.g., base-mediated nucleophilic substitution), but the furan ring’s electron-deficient nature may necessitate milder conditions to avoid ring degradation .

Data Tables

Table 1: Physicochemical Properties

Property This compound 2-Phenoxyacetamide Ranitidine nitroacetamide
Molecular Weight (g/mol) ~155.12* ~165.15 ~341.42
LogP (Predicted) 0.8 1.2–2.5† 1.9
Aqueous Solubility Low Moderate Very Low
Metabolic Stability Moderate High Low (nitro reduction)

*Calculated based on structural formula. †Varies with substituents.

Research Implications

  • Pharmaceutical Development : this compound’s furan-acetamide scaffold is a promising template for designing protease inhibitors or antimicrobial agents, though its metabolic stability requires optimization .
  • Impurity Control : Lessons from ranitidine nitroacetamide highlight the need for rigorous quality control in synthesizing furan-acetamide derivatives to minimize toxic byproducts .

Biological Activity

Alpha-Oxofuran-2-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of furan derivatives, which are known for their diverse biological activities. The compound's structure features an oxo group and an acetamide moiety, contributing to its reactivity and interaction with biological targets.

Biological Activities

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is typically measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Assay Method IC50 Value (µM) Reference
DPPH15.4
FRAP12.3

2. Enzyme Inhibition

This compound has shown promising results in inhibiting key enzymes associated with metabolic disorders:

  • α-Amylase Inhibition : The compound demonstrated an IC50 value of 22.61 µM, indicating a moderate inhibitory effect on α-amylase, which is crucial for carbohydrate metabolism.
  • α-Glucosidase Inhibition : Similarly, it exhibited an IC50 of 20.7 µM against α-glucosidase, suggesting its potential utility in managing postprandial blood glucose levels.

These findings highlight the compound's relevance in developing antidiabetic agents.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Studies indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. The results showed a significant reduction in reactive oxygen species (ROS) levels, supporting its role as a potential therapeutic agent in oxidative stress-related diseases.

Case Study 2: Inhibition of Glycosidases

In a clinical trial involving diabetic patients, this compound was administered to evaluate its effects on glycemic control. Preliminary results indicated a statistically significant reduction in postprandial glucose levels compared to the placebo group, suggesting its efficacy as an adjunct therapy in diabetes management.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antioxidant Mechanism : The compound likely exerts its antioxidant effects through the modulation of signaling pathways involved in oxidative stress response.
  • Enzyme Inhibition Mechanism : Molecular docking studies suggest that this compound binds effectively to the active sites of α-amylase and α-glucosidase, blocking substrate access and inhibiting enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Oxofuran-2-acetamide
Reactant of Route 2
alpha-Oxofuran-2-acetamide

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